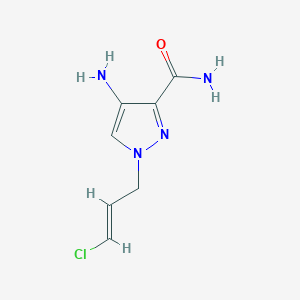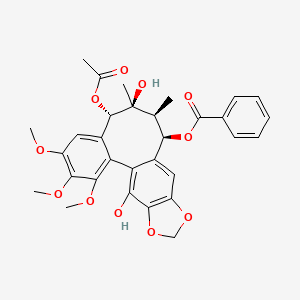
HeteroclitalignanA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HeteroclitalignanA is a dibenzocyclooctadiene lignan isolated from the stems of the plant Kadsura heteroclita . This compound, along with other lignans, has been studied for its various biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HeteroclitalignanA involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The isolation process typically involves the use of high-performance liquid chromatography (HPLC) to separate the compound from other lignans present in the plant extract . The reaction conditions for the synthesis of this compound are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient methods for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
HeteroclitalignanA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the lignan.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying the chemical properties and reactions of lignans.
Biology: For its potential antioxidant and antimicrobial activities.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of HeteroclitalignanA involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
HeteroclitalignanA is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
HeteroclitalignanB: Another lignan isolated from Kadsura heteroclita with similar biological activities.
Kadsurarin: A known lignan with antioxidant and antimicrobial properties.
Meso-dihydroguaiaretic acid: A lignan with potential anti-inflammatory and anticancer activities.
Propriétés
Formule moléculaire |
C31H32O11 |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
[(8S,9S,10S,11R)-8-acetyloxy-9,19-dihydroxy-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C31H32O11/c1-15-25(42-30(34)17-10-8-7-9-11-17)18-12-21-26(40-14-39-21)24(33)22(18)23-19(29(31(15,3)35)41-16(2)32)13-20(36-4)27(37-5)28(23)38-6/h7-13,15,25,29,33,35H,14H2,1-6H3/t15-,25+,29-,31-/m0/s1 |
Clé InChI |
KXKYSIDGVMQSFT-IFINBAMUSA-N |
SMILES isomérique |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C)OC)OC)OC)O)OCO3)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


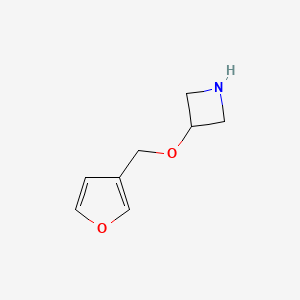
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
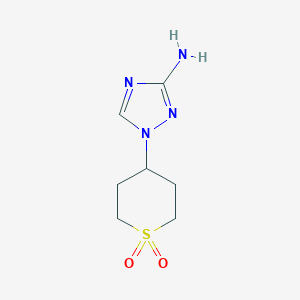
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
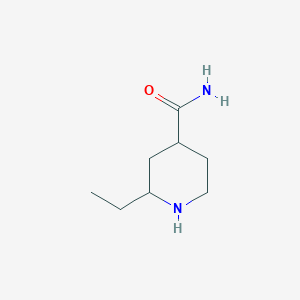

![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)

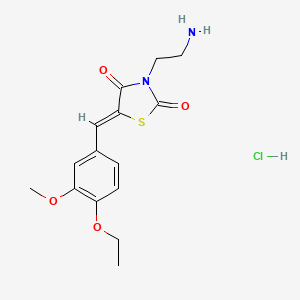
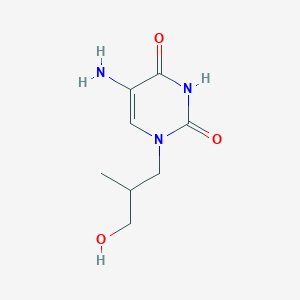
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
